![molecular formula C11H13N5O B12504831 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide is a compound belonging to the family of 5-aminopyrazole derivatives. These compounds are known for their bioactive properties and have a wide range of applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the reaction of 3-methylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure. Another method involves a one-pot, multicomponent protocol using alumina-silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally benign reagents is often preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive agent with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may act as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(4-methylphenyl)-1H-pyrazole: Another member of the 5-aminopyrazole family with similar bioactive properties.
4-[(3-methylphenyl)amino]pyridine-3-sulfonamide: A related compound used in pharmaceutical research.
Uniqueness
5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide stands out due to its specific structural features and bioactive properties. Its ability to inhibit specific molecular targets, such as Bruton Kinase, makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-amino-3-(3-methylanilino)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H13N5O/c1-6-3-2-4-7(5-6)14-11-8(10(13)17)9(12)15-16-11/h2-5H,1H3,(H2,13,17)(H4,12,14,15,16) |
InChI Key |
ZLQOPEUSZZNKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NNC(=C2C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
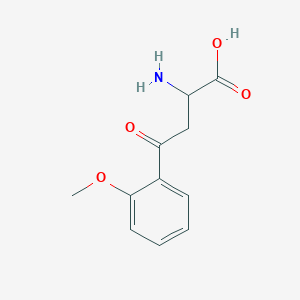
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
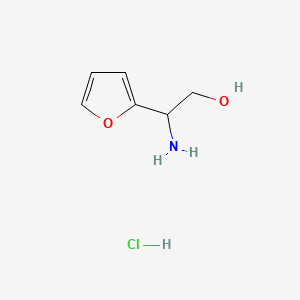
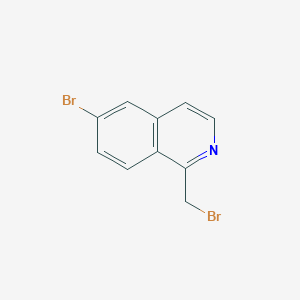

![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
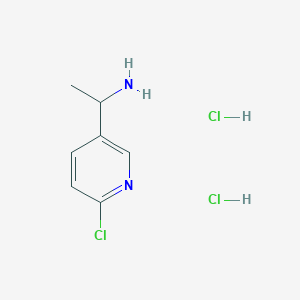
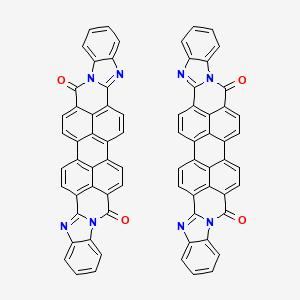
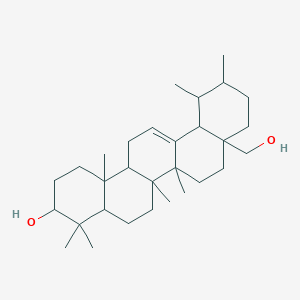
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
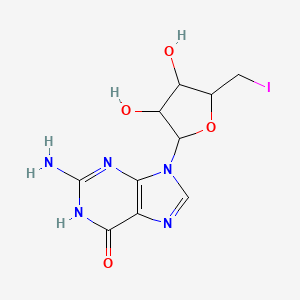
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
